REACTION_SMILES
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[C:14]([O:15][CH2:16][CH3:17])(=[O:18])[CH3:19].[CH2:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1.[CH3:12][NH2:13].[CH3:1][S:2][c:3]1[n:4][cH:5][c:6]([O:10][CH3:11])[c:7]([Cl:9])[n:8]1.[CH3:26][CH2:27][OH:28]>>[CH3:1][S:2][c:3]1[n:4][cH:5][c:6]([O:10][CH3:11])[c:7]([NH:13][CH3:12])[n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cnc(SC)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CNc1nc(SC)ncc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |